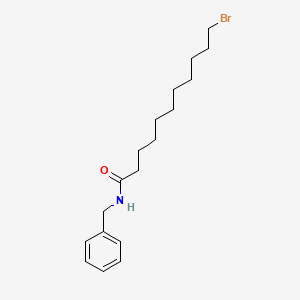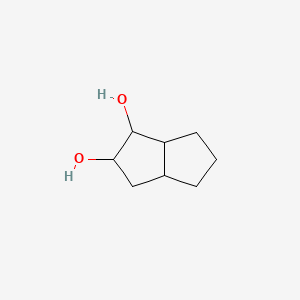
Octahydropentalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropentalene-1,2-diol: is an organic compound with the molecular formula C8H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a saturated bicyclic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydropentalene-1,2-diol can be synthesized through the oxidation of alkenes to form 1,2-diols. One common method involves the use of osmium tetroxide (OsO4) as an oxidizing agent, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the use of potassium permanganate (KMnO4) in an alkaline medium to achieve the same transformation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Octahydropentalene-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Octahydropentalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of octahydropentalene-1,2-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound reactive in both nucleophilic and electrophilic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Cyclohexane-1,2-diol: Similar in structure but with a single six-membered ring.
Decahydronaphthalene-1,2-diol: Contains a fused bicyclic system but with different ring sizes.
Uniqueness: Octahydropentalene-1,2-diol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other diols . Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
78430-44-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-4-5-2-1-3-6(5)8(7)10/h5-10H,1-4H2 |
InChI Key |
RVTNKLDREGTHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C2C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
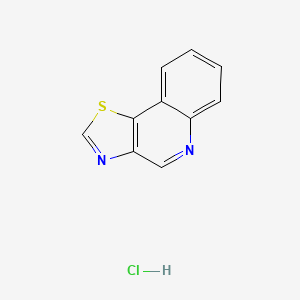
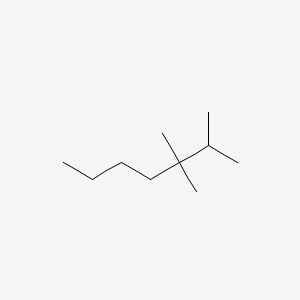
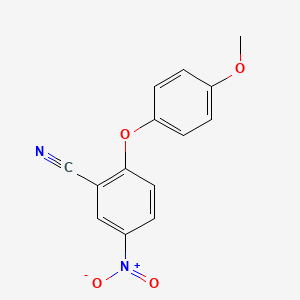
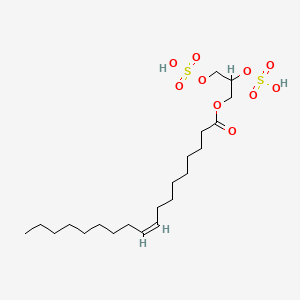
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
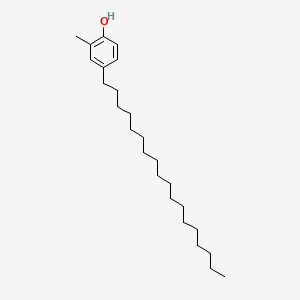
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
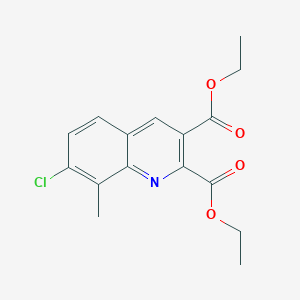

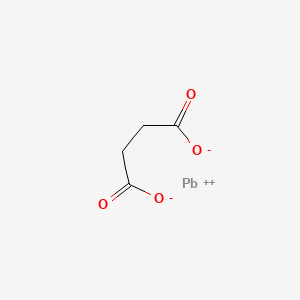

![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
